3-[(Methoxymethoxy)methyl]phenol
Overview
Description
3-[(Methoxymethoxy)methyl]phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxymethoxy)methyl]phenol typically involves the reaction of phenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxymethoxy)methyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkylated phenols.
Scientific Research Applications
3-[(Methoxymethoxy)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Methoxymethoxy)methyl]phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The methoxymethoxy group can also modulate the compound’s solubility and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Methoxymethyl ether: Similar in structure but used primarily as a protecting group for alcohols.
3-Methoxy-5-methylphenol: Another phenol derivative with different substituents, used in different applications.
Uniqueness
3-[(Methoxymethoxy)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity and stability are required .
Properties
IUPAC Name |
3-(methoxymethoxymethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHKVYUOYXMVRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294481 | |
Record name | Phenol, 3-[(methoxymethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881331-47-0 | |
Record name | Phenol, 3-[(methoxymethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881331-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-[(methoxymethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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